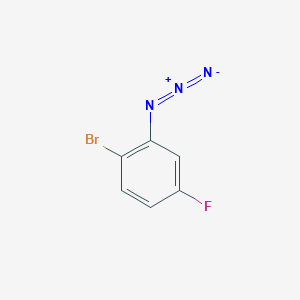
2-Azido-1-bromo-4-fluorobenzene
Descripción general
Descripción
2-Azido-1-bromo-4-fluorobenzene is a useful research compound. Its molecular formula is C6H3BrFN3 and its molecular weight is 216.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Azido-1-bromo-4-fluorobenzene serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in several types of chemical reactions:
- Nucleophilic Substitution : The azido group can be replaced by other nucleophiles under suitable conditions, facilitating the formation of various substituted azides.
- Reduction : The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
- Coupling Reactions : This compound can engage in Suzuki-Miyaura coupling reactions, leading to the formation of biaryl compounds with diverse functional groups.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium azide in DMF at elevated temperatures | Various substituted azides |
| Reduction | Lithium aluminum hydride in anhydrous ether | Corresponding amines |
| Coupling Reactions | Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate (K₂CO₃) | Biaryl compounds with diverse functional groups |
Biological Applications
The biological activity of this compound is particularly noteworthy in bioconjugation chemistry and drug development:
- Bioconjugation Chemistry : The azide functionality allows for bioorthogonal reactions, particularly in click chemistry, where it can form stable covalent bonds with biomolecules. This property is useful for studying protein interactions and cellular processes.
- Drug Development : This compound has been investigated for its potential use in synthesizing compounds with antifungal and antibacterial properties. Its unique structure enhances its lipophilicity and stability, making it advantageous in medicinal chemistry.
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of tailored products that meet specific industry needs.
Research Findings
Recent studies have highlighted the effectiveness of this compound in forming stable conjugates with various biomolecules. For instance:
- Case Study 1: Protein Labeling : In a study examining protein interactions, this compound was used to label proteins via click chemistry. The azide reacted efficiently with alkynes present on target proteins, allowing visualization through fluorescence microscopy.
- Case Study 2: Drug Development : Another investigation focused on synthesizing novel therapeutic agents using this compound as a precursor. Modifications were made to enhance its pharmacological profile, leading to derivatives that exhibited improved efficacy against specific cancer cell lines.
Análisis De Reacciones Químicas
Cycloaddition Reactions
The azido group in 2-Azido-1-bromo-4-fluorobenzene undergoes Huisgen 1,3-dipolar cycloaddition under copper catalysis, forming stable triazoles. This reaction is foundational in click chemistry for bioconjugation and material synthesis.
-
Mechanism : The azide reacts with alkynes or alkenes to form triazoles via a copper(I)-catalyzed mechanism.
-
Reagents/Conditions : Copper catalysts (e.g., CuI or CuSO₄), alkynes, and solvents like DMSO or DMF.
-
Products : Triazoles with diverse functional groups, useful in drug discovery and biomolecule labeling .
Reduction Reactions
The azido group can be reduced to an amine, expanding its utility in synthesizing aminobenzene derivatives.
-
Fe₃O₄/H₂ Reduction :
-
LiAlH₄ Reduction :
-
Conditions : Lithium aluminum hydride in dry ether or THF.
-
Product : Amine derivatives, though reaction efficiency may vary compared to catalytic methods.
-
Substitution Reactions
The azido group acts as a leaving group, enabling nucleophilic substitution.
-
Nucleophilic Substitution :
-
Reagents : Amines, thiols, or alcohols under basic or acidic conditions.
-
Outcome : Replacement of the azido group with nucleophiles, yielding functionalized benzene derivatives.
-
Cross-Coupling Reactions
The bromo substituent may participate in cross-coupling reactions under specific conditions.
-
Suzuki Coupling :
-
Conditions : Pd catalysts, boronic acids, and base.
-
Product : Biaryl compounds, though reactivity depends on steric and electronic factors.
-
Comparative Analysis of Key Reactions
Research Findings
-
Efficient Reduction : Fe₃O₄-mediated hydrogenation achieves quantitative conversion of this compound to its amine derivative, highlighting the method’s scalability .
-
Bioorthogonal Applications : The cycloaddition reactivity enables selective labeling of biomolecules, with triazoles exhibiting stability in biological systems .
-
Substitution Flexibility : The azido group’s replacement with diverse nucleophiles broadens synthetic pathways for functional molecules.
Propiedades
Fórmula molecular |
C6H3BrFN3 |
|---|---|
Peso molecular |
216.01 g/mol |
Nombre IUPAC |
2-azido-1-bromo-4-fluorobenzene |
InChI |
InChI=1S/C6H3BrFN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H |
Clave InChI |
IGDQOIBCFYWRBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N=[N+]=[N-])Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














